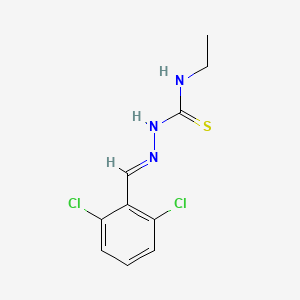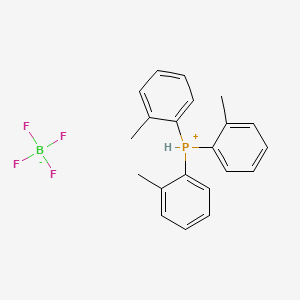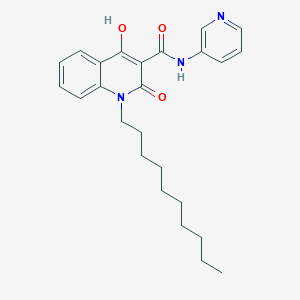
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MorDalPhos Pd G4 is a powerful ligand used in classic cross-coupling reactions. It is combined with the Buchwald Fourth Generation Palladacycle, making it a highly effective catalyst. This compound is bench stable and soluble in most organic solvents .
Preparation Methods
MorDalPhos Pd G4 is synthesized through a series of chemical reactions involving the combination of various reagents under specific conditions. . Industrial production methods for MorDalPhos Pd G4 involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
MorDalPhos Pd G4 undergoes various types of reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common reagents used in these reactions include aryl halides, organometallic reagents, and bases. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
MorDalPhos Pd G4 has a wide range of scientific research applications:
- Chemistry : It is used as a catalyst in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
- Biology : It is employed in the synthesis of biologically active molecules and natural products.
- Medicine : It is used in the development of pharmaceutical compounds and drug discovery.
- Industry : It is utilized in the production of fine chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of MorDalPhos Pd G4 involves the formation of a palladium complex that facilitates the cross-coupling reactions. The palladium center undergoes oxidative addition with the aryl halide, followed by transmetalation with the organometallic reagent, and finally reductive elimination to form the desired product. The ligand stabilizes the palladium center and enhances its reactivity, making the cross-coupling reactions more efficient .
Comparison with Similar Compounds
MorDalPhos Pd G4 is unique due to its high stability and solubility in organic solvents. Similar compounds include:
- AdBrettPhos Pd G3
- JackiePhos Pd G3
- MorDalphos Pd G3
- DavePhos-Pd-G3
- RockPhos Pd G3
- APhos Pd G3
- (t-Bu)PhCPhos Pd G3
- cataCXium® A Pd G3
- EPhos Pd G4
These compounds share similar applications in cross-coupling reactions but differ in their ligand structures and reactivity profiles .
Properties
Molecular Formula |
C44H58N2O4PPdS- |
|---|---|
Molecular Weight |
848.4 g/mol |
IUPAC Name |
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C30H42NOP.C13H12N.CH4O3S.Pd/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1-4,21-26H,5-20H2;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
VGVZQTYHQRVKCK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12055969.png)

![Ammonia borane [MI]](/img/structure/B12055981.png)

![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate](/img/structure/B12055989.png)





![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)
![Phenanthrene-[U-13C]](/img/structure/B12056026.png)

